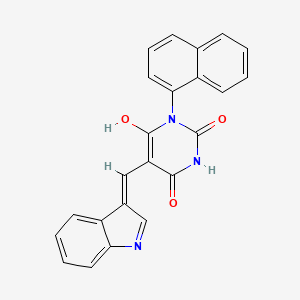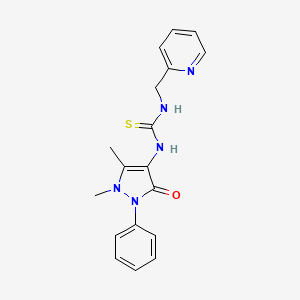![molecular formula C14H22N2O3 B6083708 N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate](/img/structure/B6083708.png)
N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate, also known as DMFP, is a chemical compound that has been studied for its potential use in scientific research. It is a synthetic compound that was first synthesized in the 1970s and has since been studied for its potential applications in various fields of research.
Wirkmechanismus
The exact mechanism of action of N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. It has been shown to increase the levels of dopamine and serotonin in the brain, which are both important neurotransmitters involved in mood regulation and cognitive function.
Biochemical and Physiological Effects:
N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain proteins in the brain that are involved in neuroprotection and cell survival. It has also been shown to increase the levels of certain enzymes that are involved in the breakdown of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate has a number of advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are a number of potential future directions for research on N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate. One area of research could be to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research could be to investigate its potential use in the treatment of depression and anxiety disorders. Additionally, further research could be done to better understand its mechanism of action and how it interacts with other neurotransmitters in the brain.
Synthesemethoden
N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate is synthesized through a multistep process that involves the reaction of 2-(4-morpholinyl)ethylamine with furfuryl chloride in the presence of a base. This reaction produces the intermediate compound, 2-(4-morpholinyl)propyl furfuryl ether, which is then reacted with dimethyl sulfate to produce N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate.
Wissenschaftliche Forschungsanwendungen
N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate has been studied for its potential applications in various fields of scientific research. It has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
N,2-dimethyl-N-(2-morpholin-4-ylpropyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-11(16-5-8-18-9-6-16)10-15(3)14(17)13-4-7-19-12(13)2/h4,7,11H,5-6,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQFVAJBAUNGKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)CC(C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-7-(tetrahydrofuran-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6083632.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6083644.png)
![2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6083647.png)
![4-{[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B6083648.png)
![N-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6083651.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[(2-methoxybenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6083662.png)
![5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3-methoxypropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6083678.png)
![2,3-dichloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6083684.png)
![2-{1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}-6-chloro-1H-benzimidazole](/img/structure/B6083707.png)
![N-(4-chloro-2-methylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6083720.png)



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethylphenyl)glycinamide](/img/structure/B6083742.png)